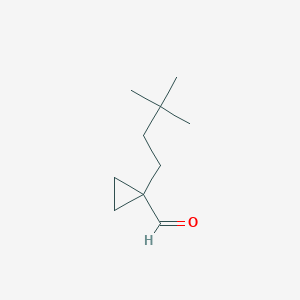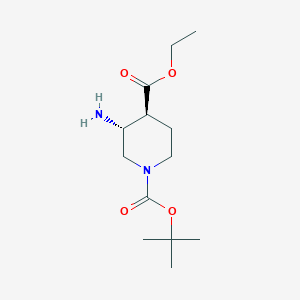
Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique piperidine ring structure, which is substituted with tert-butyl, ethyl, and amino groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced via alkylation reactions using tert-butyl halides and ethyl halides, respectively.
Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Carboxylation: The carboxylate groups are added through carboxylation reactions, typically involving carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as chromatography and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include:
Oxides and Ketones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Various Derivatives: From substitution reactions, depending on the reagents used.
科学的研究の応用
Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways, which are of interest in therapeutic research.
類似化合物との比較
Rel-1-(tert-butyl) 4-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds with similar piperidine ring structures but different substituents.
Aminopiperidines: Compounds with amino groups attached to the piperidine ring.
Carboxylate-Substituted Piperidines: Compounds with carboxylate groups on the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
1-O-tert-butyl 4-O-ethyl (3R,4S)-3-aminopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1 |
InChIキー |
HWBQJXRREBQWDK-UWVGGRQHSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


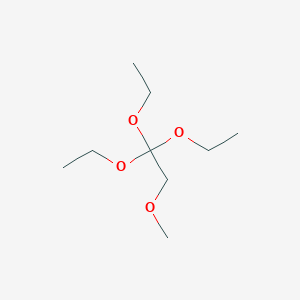
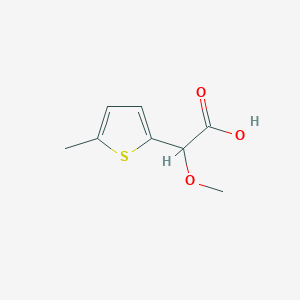
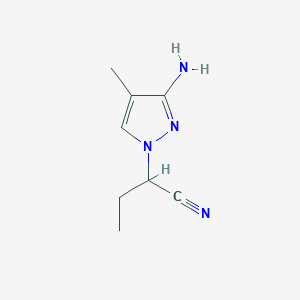
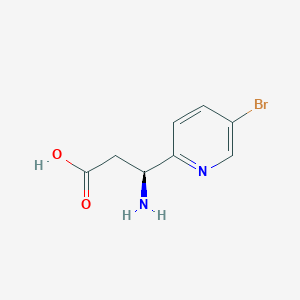
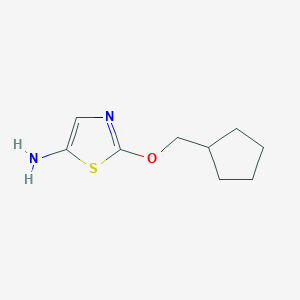
![4-(2-Cyclopropylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13324651.png)
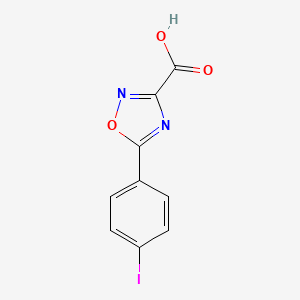
![3-Butyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-amine](/img/structure/B13324654.png)

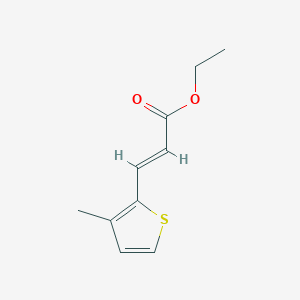
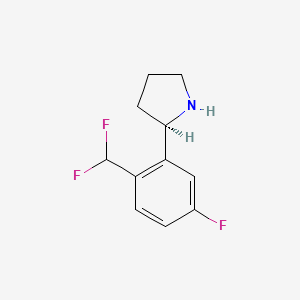
![N-Methyl-N-[2-(methylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13324692.png)
